REACTION_CXSMILES
|
[C:1]1(CCCC(NN)=O)[C:14]2[C:15]3=[C:16]4[C:11](=[CH:12][CH:13]=2)[CH:10]=[CH:9][CH:8]=[C:7]4[CH:6]=[CH:5][C:4]3=[CH:3][CH:2]=1.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O>CS(C)=O>[CH:8]1[C:7]2[C:16]3=[C:15]4[C:4](=[CH:5][CH:6]=2)[CH:3]=[CH:2][CH:1]=[C:14]4[CH:13]=[CH:12][C:11]3=[CH:10][CH:9]=1
|
Name
|
solution
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 nmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)CCCC(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
lactose
|
Quantity
|
50 nmol
|
Type
|
reactant
|
Smiles
|
OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred adequately
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been dried adequately
|
Type
|
DISSOLUTION
|
Details
|
lactose was fully dissolved by sonication
|
Type
|
ADDITION
|
Details
|
1 μl of acetic acid was added
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was dried
|
Type
|
ADDITION
|
Details
|
containing 2.5 M borane-dimethylamine complex and 30% acetic acid in DMSO
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
DISSOLUTION
|
Details
|
the residue was fully dissolved by sonication
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was dried
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in 50% acetonitrile
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |